molecular formula C5H11BrO2 B010149 1-Bromo-2-(2-methoxyethoxy)ethane CAS No. 54149-17-6

1-Bromo-2-(2-methoxyethoxy)ethane

Cat. No. B010149
CAS RN: 54149-17-6
M. Wt: 183.04 g/mol
InChI Key: HUXJXNSHCKHFIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane involves strategic reactions that incorporate bromine and ethylene glycol derivatives. For instance, a related synthesis process involves reacting p-nitrophenol with ethylene dibromide to yield 1-Bromo-2-(p-nitrophenoxy)ethane as an organic intermediate, showcasing the compound's role in forming ether linkages (Liu Qiao-yun, 2004).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of 1-Bromo-2-(2-methoxyethoxy)ethane are limited, related compounds have been characterized using techniques such as single-crystal X-ray diffractions. These analyses help understand the spatial arrangement of atoms within the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

1-Bromo-2-(2-methoxyethoxy)ethane participates in various chemical reactions, reflecting its versatile properties. For example, the reaction of tellurium ligands with mercury (II) bromide showcases the compound's potential to form complexes, indicating its reactivity towards metal ions (Garima Singh et al., 2005).

Scientific Research Applications

  • Polymer Synthesis : Yokozawa et al. (2007) demonstrated the use of chain-growth condensation polymerization, involving a bromo-containing compound similar to 1-Bromo-2-(2-methoxyethoxy)ethane, to produce polythiophene with hydrophilic side chains (Yokozawa et al., 2007).

  • Thermal Decomposition Studies : Altarawneh and Dlugogorski (2014) studied the thermal decomposition of a brominated flame retardant, which provides insights into the behavior of bromo-containing compounds under high temperatures (Altarawneh & Dlugogorski, 2014).

  • Crystal Structure Analysis : Liang (2008) analyzed the crystal structure of a compound containing both bromo and methoxy groups, similar to 1-Bromo-2-(2-methoxyethoxy)ethane, revealing details about hydrogen bonds and Br-Br interactions (Liang, 2008).

  • Chemical Synthesis Pathways : Jenneskens et al. (1988) studied the formation of 1-bromo-1-(1-bromoethoxy)ethane through flash vacuum thermolysis of 2-bromoethanol, highlighting a pathway relevant to 1-Bromo-2-(2-methoxyethoxy)ethane (Jenneskens, Wiersum, & Ripoll, 1988).

  • Enantiomer Synthesis : Zhang et al. (2014) focused on synthesizing enantiomerically pure ethanes with bromo and ethoxy phenyl groups, which is relevant for understanding stereochemical aspects of compounds like 1-Bromo-2-(2-methoxyethoxy)ethane (Zhang et al., 2014).

  • Nucleophilic Substitution Reactions : Erdogan and Erdoğan (2019) investigated nucleophilic substitution reactions with 2-bromo-1-arylethanone derivatives, which could be applicable to the chemical reactions of 1-Bromo-2-(2-methoxyethoxy)ethane (Erdogan & Erdoğan, 2019).

  • Conformational Stability Studies : Harada et al. (2002) examined the stability of methoxy-containing ethanes, shedding light on the structural properties that may be relevant to 1-Bromo-2-(2-methoxyethoxy)ethane (Harada, Yoshida, Ohno, & Matsuura, 2002).

  • Solvent System Studies : Cocchi et al. (2001) explored the properties of a ternary solvent system including ethane-1,2-diol and 2-methoxyethanol, which are structurally similar to 1-Bromo-2-(2-methoxyethoxy)ethane (Cocchi et al., 2001).

Safety And Hazards

“1-Bromo-2-(2-methoxyethoxy)ethane” is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

“1-Bromo-2-(2-methoxyethoxy)ethane” has potential applications in the synthesis of pigments for two-photon excited fluorescence microscopy and in the synthesis of squarine dyes . These applications suggest that this compound could have future uses in the fields of microscopy and dye manufacturing .

properties

IUPAC Name

1-(2-bromoethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXJXNSHCKHFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92450-98-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92450-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30202494
Record name 1-Bromo-3,6-dioxaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-methoxyethoxy)ethane

CAS RN

54149-17-6
Record name 1-Bromo-2-(2-methoxyethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54149-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,6-dioxaheptane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,6-dioxaheptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,6-dioxaheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
G Sharma, Y Kato, A Hachisu, K Ishibashi, K Ninomiya… - Cellulose, 2022 - Springer
A carboxylate-type liquid zwitterion, OE 2 imC 3 C, has been recently reported as a unique solvent as a class of ionic liquids with distinctive properties and functions such as cellulose …
Number of citations: 5 link.springer.com
N Boden, RJ Bushby, K Donovan, Q Liu, Z Lu… - Liquid …, 2001 - Taylor & Francis
A synthesis has been developed for 2,3,7,8,12,13-hexakis[2-(2-methoxyethoxy)ethoxy]-tricycloquinazoline (TCQ6EO2M) in which the ethylenoxy side chains are introduced before …
Number of citations: 35 www.tandfonline.com
AM Beauchamp - 2012 - corescholar.libraries.wright.edu
A series of alkoxyalkylammonium salts has been synthesized for use in metathesis reactions with dilithium phthalocyanine. The salts, which were ionic liquids at or near room …
Number of citations: 7 corescholar.libraries.wright.edu
JH Lee, D Kim, H Opoku, H Ahn, JJ Lee… - Chemical Engineering …, 2023 - Elsevier
For achieving efficient and stable perovskite solar cells (PSCs), the interface between the perovskite absorber and charge transport material should be modulated to provide proper …
Number of citations: 3 www.sciencedirect.com
X Wang, S Wang, D Liang, Y Cui, X Wang, Z Yong… - Batteries, 2023 - mdpi.com
Based on amino polybenzimidazoles with flexible hydrophilic side chains (AmPBI-MOE) and polymeric ionic liquid (PIL), a series of composite membranes (AmPBI-MOE-PIL-X) were …
Number of citations: 3 www.mdpi.com
M Kudo, I Azumaya, H Kagechika, A Tanatani - Chirality, 2011 - Wiley Online Library
Aromatic N,N′‐dimethylated urea exists in (cis, cis) form, both in the crystal and in solution, and this structure can be utilized to construct intramolecular aromatic multilayered oligomers…
Number of citations: 2 onlinelibrary.wiley.com
S Peng, X Wu, X Yan, L Gao, Y Zhu, D Zhang… - Journal of Materials …, 2018 - pubs.rsc.org
Polybenzimidazole (PBI) membranes with nanophase-separated structure induced by non-ionic hydrophilic side chain are designed and fabricated for vanadium flow batteries (VFBs). …
Number of citations: 82 pubs.rsc.org
JD Milshtein, AP Kaur, MD Casselman… - Energy & …, 2016 - pubs.rsc.org
Non-aqueous redox flow batteries (NAqRFBs) employing redox-active organic molecules show promise to meet requirements for grid energy storage. Here, we combine the rational …
Number of citations: 231 pubs.rsc.org
VV Lunin, AO Artemova, SV Savilov, AS Ivanov… - Structural Chemistry, 2017 - Springer
Ionic liquid N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl) imide was synthesized for the first time by nucleophilic substitution of bromide ion by N-…
Number of citations: 2 link.springer.com
Y Nanashima, A Yokoyama… - Journal of Polymer …, 2012 - Wiley Online Library
A new regioregular head‐to‐tail (HT)‐type polypyridine with methoxyethoxyethoxy (MEEO) side chains, HT‐PMEEOPy, was synthesized by means of Kumada‐Tamao coupling …
Number of citations: 28 onlinelibrary.wiley.com

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